![molecular formula C7H7NS B102285 2(1H)-Pyridinethione, 1-vinyl- CAS No. 19006-83-8](/img/structure/B102285.png)
2(1H)-Pyridinethione, 1-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1-vinyl- is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of pyridine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. The vinyl group in 2(1H)-Pyridinethione, 1-vinyl- makes it a versatile molecule that can be easily modified to suit different research needs.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 1-vinyl- is not fully understood, but it is believed to involve the inhibition of key enzymes or metabolic pathways in microorganisms. The vinyl group may also play a role in disrupting the cell membrane or other cellular structures.
Biochemical and Physiological Effects:
2(1H)-Pyridinethione, 1-vinyl- has been shown to have minimal toxicity in vitro and in vivo, making it a relatively safe compound for research purposes. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2(1H)-Pyridinethione, 1-vinyl- is its versatility, which allows it to be easily modified for different research needs. It is also relatively easy and inexpensive to synthesize. However, its potency as an antimicrobial agent may pose challenges in certain experiments, as it could interfere with the growth of other microorganisms or affect the outcome of assays.
Zukünftige Richtungen
There are several potential directions for future research on 2(1H)-Pyridinethione, 1-vinyl-. Some of the most promising areas include:
1. Development of New Antimicrobial Agents: Further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1-vinyl- and to explore its potential as a source of new antimicrobial agents.
2. Catalysis: The vinyl group in 2(1H)-Pyridinethione, 1-vinyl- has shown promise as a catalyst for various chemical reactions. Future research could focus on optimizing its catalytic properties and exploring new applications in organic synthesis.
3. Materials Science: 2(1H)-Pyridinethione, 1-vinyl- can be used as a building block for the synthesis of various materials. Future research could focus on developing new materials with improved properties, such as increased strength, flexibility, or conductivity.
In conclusion, 2(1H)-Pyridinethione, 1-vinyl- is a versatile and promising compound that has potential applications in various areas of scientific research. Its antimicrobial properties, catalytic activity, and potential for materials science make it an exciting area for future study.
Synthesemethoden
The synthesis of 2(1H)-Pyridinethione, 1-vinyl- is a relatively simple process that involves the reaction of pyridine-2-thione with acetylene or its derivatives. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and under controlled conditions of temperature and pressure. The resulting product can be purified by various methods, including recrystallization, column chromatography, or distillation.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 1-vinyl- has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Antimicrobial Properties: Several studies have shown that 2(1H)-Pyridinethione, 1-vinyl- has potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. This makes it a promising candidate for the development of new antibiotics and antifungal agents.
2. Catalysis: The vinyl group in 2(1H)-Pyridinethione, 1-vinyl- makes it a useful catalyst for various chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations.
3. Materials Science: 2(1H)-Pyridinethione, 1-vinyl- can be used as a building block for the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
19006-83-8 |
---|---|
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
1-ethenylpyridine-2-thione |
InChI |
InChI=1S/C7H7NS/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI-Schlüssel |
QQFUZMYDUYLUKD-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC=CC1=S |
Kanonische SMILES |
C=CN1C=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.